molecular formula C17H25ClN2O2 B2903520 Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride CAS No. 1714144-91-8

Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride

Cat. No. B2903520
CAS RN: 1714144-91-8
M. Wt: 324.85
InChI Key: JQIQFCMXXVDLDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1198286-24-6 . It has a linear formula of C16H26Cl2N2 . The compound is also known as 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H24N2.2ClH/c1-2-5-15(6-3-1)13-18-11-8-16(9-12-18)7-4-10-17-14-16;;/h1-3,5-6,17H,4,7-14H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The molecular weight of the compound is 317.3 . It is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2.ClH/c20-16(21-13-15-5-2-1-3-6-15)19-12-4-7-17(14-19)8-10-18-11-9-17;/h1-3,5-6,18H,4,7-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIQFCMXXVDLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)CN(C1)C(=O)OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride

Synthesis routes and methods

Procedure details

To a 20 L temperature controlled reactor with jacket set at 0° C., add a solution of O4-benzyl O9-tert-butyl 4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate (2.06 moles; 838.00 g; 95.65% purity) in 1,4-dioxane (19.63 moles; 1.68 L). When the temperature of the solution is 5° C., add hydrogen chloride (4 M in 1,4-dioxane; 10.32 moles; 2.58 L) at such a rate that the temperature does not rise above 20° C. When the addition is complete, warm the solution to room temperature and stir overnight. Concentrate the reaction mixture under reduced pressure to give a thick slurry. Add MTBE (3.35 L) and agitate the mixture for 30 minutes at 40° C. Allow the mixture to cool to room temperature and filter the precipitate. Wash the precipitate with MTBE (838 mL). Allow the precipitate to dry on the filter and then transfer to a vacuum oven for further drying to give the title compound (638 g; 95% yield) mass spectrum (m/z):289 [M(freebase)+1].
Quantity
838 g
Type
reactant
Reaction Step One
Quantity
1.68 L
Type
reactant
Reaction Step One
Quantity
2.58 L
Type
reactant
Reaction Step Two
Name
Quantity
3.35 L
Type
solvent
Reaction Step Three
Yield
95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.